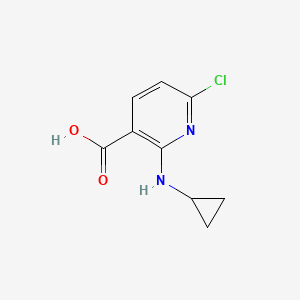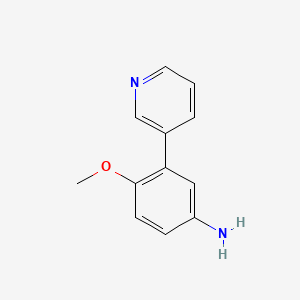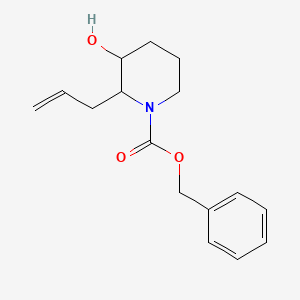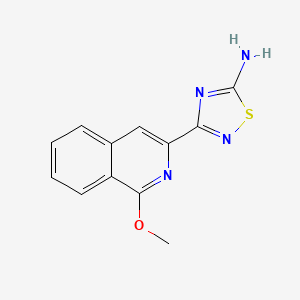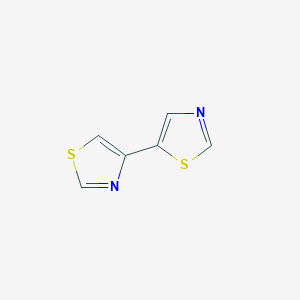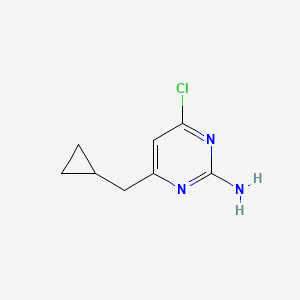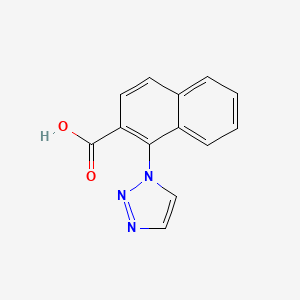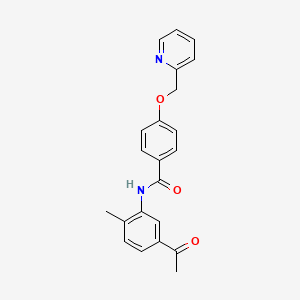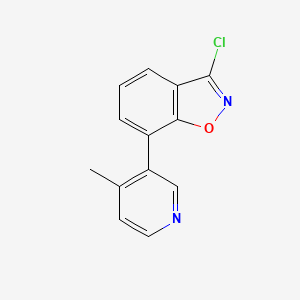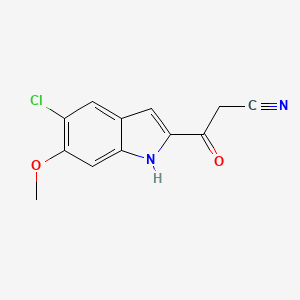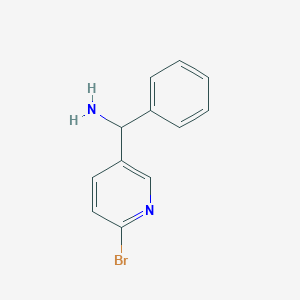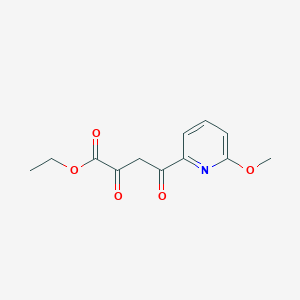
Ethyl 4-(6-methoxypyridin-2-yl)-2,4-dioxobutanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-(6-methoxypyridin-2-yl)-2,4-dioxobutanoate is a chemical compound with a complex structure that includes a pyridine ring substituted with a methoxy group and an ethyl ester functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(6-methoxypyridin-2-yl)-2,4-dioxobutanoate typically involves multi-step organic reactions. One common method includes the condensation of 6-methoxypyridine-2-carbaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions in an appropriate solvent like ethanol. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
化学反应分析
Types of Reactions
Ethyl 4-(6-methoxypyridin-2-yl)-2,4-dioxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles like amines or thiols replace the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted pyridine derivatives.
科学研究应用
Ethyl 4-(6-methoxypyridin-2-yl)-2,4-dioxobutanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and other industrial products.
作用机制
The mechanism of action of Ethyl 4-(6-methoxypyridin-2-yl)-2,4-dioxobutanoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. For example, it may inhibit enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways are subject to ongoing research.
相似化合物的比较
Similar Compounds
- Ethyl 4-(6-methylpyridin-2-yl)-2,4-dioxobutanoate
- Ethyl 4-(6-chloropyridin-2-yl)-2,4-dioxobutanoate
- Ethyl 4-(6-ethoxypyridin-2-yl)-2,4-dioxobutanoate
Uniqueness
Ethyl 4-(6-methoxypyridin-2-yl)-2,4-dioxobutanoate is unique due to the presence of the methoxy group on the pyridine ring, which can influence its chemical reactivity and biological activity. This substitution can affect the compound’s solubility, stability, and interaction with biological targets, making it distinct from its analogs with different substituents.
属性
分子式 |
C12H13NO5 |
|---|---|
分子量 |
251.23 g/mol |
IUPAC 名称 |
ethyl 4-(6-methoxypyridin-2-yl)-2,4-dioxobutanoate |
InChI |
InChI=1S/C12H13NO5/c1-3-18-12(16)10(15)7-9(14)8-5-4-6-11(13-8)17-2/h4-6H,3,7H2,1-2H3 |
InChI 键 |
KPQWPIOIXIXQCJ-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(=O)CC(=O)C1=NC(=CC=C1)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


